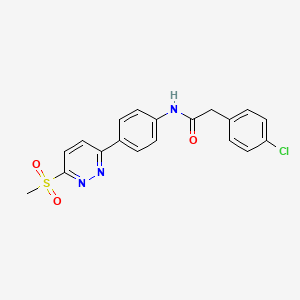

2-(4-chlorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O3S/c1-27(25,26)19-11-10-17(22-23-19)14-4-8-16(9-5-14)21-18(24)12-13-2-6-15(20)7-3-13/h2-11H,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJSQNLTHGSPCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(4-chlorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide (CAS Number: 921543-08-0) is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms, case studies, and relevant research findings.

| Property | Details |

|---|---|

| Molecular Formula | C19H16ClN3O3S |

| Molecular Weight | 401.9 g/mol |

| IUPAC Name | This compound |

| CAS Number | 921543-08-0 |

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the methylsulfonyl group enhances its solubility and bioavailability, while the 4-chlorophenyl moiety contributes to its binding affinity to specific receptors and enzymes. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing cancer cell proliferation and inflammation.

Biological Activities

-

Anticancer Activity

- Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives with the pyridazin moiety have shown effectiveness against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

- A recent study demonstrated that a related compound displayed an IC50 value of less than 10 µM against A431 cancer cells, indicating potent cytotoxicity .

-

Antimicrobial Activity

- The compound's potential as an antimicrobial agent has been explored, particularly against Gram-positive bacteria. Research has shown that structurally similar compounds exhibit minimum inhibitory concentrations (MICs) in the range of 31.25 µg/mL . This suggests that the target compound may also possess significant antibacterial properties.

- Anti-inflammatory Effects

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of pyridazine derivatives, it was found that compounds with electron-withdrawing groups like chlorine significantly enhanced their cytotoxic effects on cancer cells. The study highlighted the importance of substituent positioning in maximizing biological activity .

Case Study 2: Antimicrobial Testing

A series of tests conducted on related sulfonamide compounds demonstrated their effectiveness against various bacterial strains. The results indicated that modifications on the phenyl ring could lead to improved antimicrobial potency, suggesting a similar potential for this compound .

Research Findings

Recent research has focused on structure-activity relationship (SAR) studies to elucidate how specific modifications affect biological activity. The presence of chlorine and methylsulfonyl groups has been linked to enhanced activity across various assays:

- Cytotoxicity Assays: Compounds exhibiting similar structural features have shown IC50 values as low as 5 µM in certain cancer cell lines.

- Enzyme Inhibition: Preliminary data suggest that this compound may inhibit enzymes involved in the inflammatory response, with ongoing studies aimed at identifying specific targets .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Effects

The compound’s structural analogs differ primarily in substituents on the pyridazine ring or the acetamide-linked aromatic systems. Key comparisons include:

Pharmacological Implications

- Target Selectivity: The pyridazine ring in the target compound offers distinct hydrogen-bonding opportunities compared to fused heterocycles (e.g., thienopyrimidine in ). Pyridazine’s two adjacent nitrogen atoms may interact with polar residues in enzyme active sites, enhancing selectivity .

- Metabolic Stability : The methylsulfonyl group resists oxidative metabolism better than methyl or sulfanyl analogs, as seen in compounds like CAS 1207016-41-8 (6-methylpyridazine) and (sulfanyl linker) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.